REACTION_CXSMILES
|
[OH:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]([OH:12])[C:3]=1[C:4]([O:6][CH3:7])=[O:5].Br[CH2:14][C:15]([O:17][CH3:18])=[O:16]>>[OH:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]([O:12][CH2:14][C:15]([O:17][CH3:18])=[O:16])[C:3]=1[C:4]([O:6][CH3:7])=[O:5]
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Name
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|
Quantity
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10 g
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Type
|
reactant
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Smiles
|
OC1=C(C(=O)OC)C(=CC=C1)O
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Name
|
|
Quantity
|
5.5 mL
|
Type
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reactant
|
Smiles
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BrCC(=O)OC
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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CUSTOM
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Details
|
Purified by chromatography
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Type
|
WASH
|
Details
|
eluting with 20% ethyl acetate in isohexane
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Name
|
|
Type
|
product
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Smiles
|
OC1=C(C(=O)OC)C(=CC=C1)OCC(=O)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |